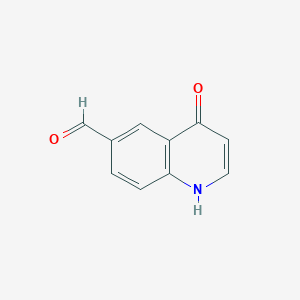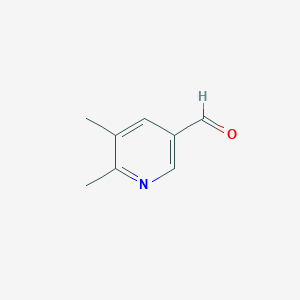
5,6-Dimethylnicotinaldehyde
概要
説明
5,6-Dimethylnicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is a yellowish liquid with a strong odor and is commonly used in various fields such as medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylnicotinaldehyde typically involves the reaction of 5,6-dimethylpyridine with an appropriate oxidizing agent. One common method is the oxidation of 5,6-dimethylpyridine using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
5,6-Dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5,6-dimethylnicotinic acid.
Reduction: Reduction of the aldehyde group can yield 5,6-dimethylnicotinol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 5,6-Dimethylnicotinic acid.
Reduction: 5,6-Dimethylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,6-Dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex nicotinamide derivatives.
Biology: Studied for its potential role in biological pathways involving nicotinamide derivatives.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent.
作用機序
The mechanism of action of 5,6-Dimethylnicotinaldehyde involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound may also act as a precursor to other biologically active nicotinamide derivatives, influencing cellular processes such as redox reactions and enzyme activity.
類似化合物との比較
Similar Compounds
5,6-Dimethoxynicotinaldehyde: Similar structure but with methoxy groups instead of methyl groups.
Nicotinaldehyde: Lacks the methyl groups at positions 5 and 6.
Nicotinic acid: The oxidized form of nicotinaldehyde.
Uniqueness
5,6-Dimethylnicotinaldehyde is unique due to the presence of methyl groups at positions 5 and 6, which can influence its reactivity and interaction with other molecules. This structural modification can lead to different chemical and biological properties compared to its analogs.
特性
IUPAC Name |
5,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)4-9-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHNCQTMATGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

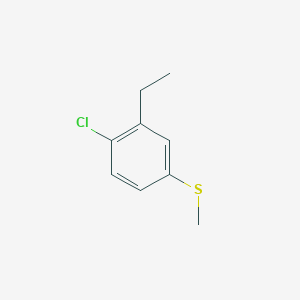
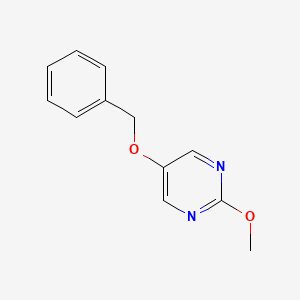
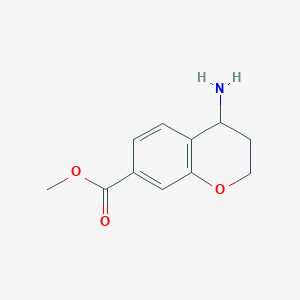


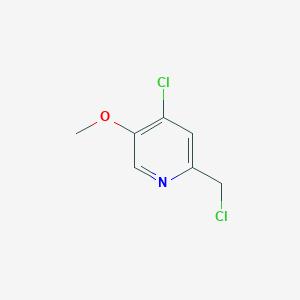
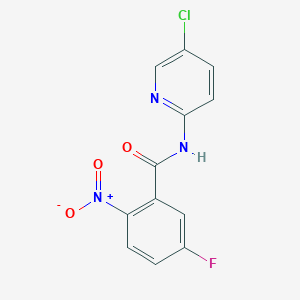


![4-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B1646379.png)
![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)

